molecular formula C13H7N5O3S B2606938 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 946313-02-6

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2606938
CAS No.: 946313-02-6
M. Wt: 313.29
InChI Key: ZJLZJOZPNVBVGC-UHFFFAOYSA-N
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Description

N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is a heterocyclic hybrid molecule featuring a benzo[d]thiazole scaffold fused with a 1,3,4-oxadiazole ring substituted at the 5-position with an isoxazol-5-yl group. This compound belongs to a class of bioactive molecules designed to leverage the synergistic pharmacological properties of fused heterocycles. The benzo[d]thiazole moiety is known for its role in modulating enzyme interactions and cellular signaling pathways, while the 1,3,4-oxadiazole and isoxazole rings contribute to electronic stability and hydrogen-bonding capabilities, which are critical for target binding .

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N5O3S/c19-11(7-1-2-8-10(5-7)22-6-14-8)16-13-18-17-12(20-13)9-3-4-15-21-9/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLZJOZPNVBVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=NN=C(O3)C4=CC=NO4)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . The oxadiazole ring can be synthesized via the condensation of hydrazides with carboxylic acids or their derivatives . The benzothiazole moiety is often introduced through the cyclization of 2-aminothiophenol with carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Key Synthetic Route:

  • Starting Materials : Hydrazides and isocyanates.
  • Cyclization Conditions : Specific reaction conditions tailored to maximize product yield.
  • Purification : Techniques such as recrystallization and chromatography.

The compound exhibits a range of biological activities that are particularly noteworthy in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research has shown that compounds containing oxadiazole rings possess significant antimicrobial properties. N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide has been evaluated against various bacterial and fungal strains:

MicroorganismActivity LevelReference
Mycobacterium bovisStrong inhibition
Candida albicansModerate antifungal
Escherichia coliEffective antibacterial

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies indicate that it can inhibit specific enzymes involved in cancer pathways, leading to reduced cell proliferation in various cancer cell lines. The dual-ring structure allows for interactions with multiple biological targets.

Case Studies

Several studies have documented the efficacy of this compound in laboratory settings:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized derivatives of the compound and conducted in vitro tests against a panel of pathogens.
    • Results indicated that specific derivatives exhibited potent activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents.
  • Anticancer Mechanisms :
    • A study focused on the compound's ability to induce apoptosis in cancer cells through the modulation of key signaling pathways.
    • The results demonstrated significant tumor growth inhibition in animal models treated with the compound.

Mechanism of Action

The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Table 1. Comparative Analysis of Structural Analogues

Compound Oxadiazole Substituent Benzo[d]thiazole Moiety Yield (%) Melting Point (°C)
4d p-Tolyl 2(3H)-one 78.5 162–164
4e 4-Propylphenyl 2(3H)-one 90.2 176–178
4f 4-Isopropylphenyl 2(3H)-one 85.3 180–182
4g 4-tert-Butylphenyl 2(3H)-one 82.1 172–174
Target Compound Isoxazol-5-yl 6-carboxamide N/A* N/A*

Broader Context of Thiazole-Containing Compounds

Pharmacopeial Forum (2017) reports thiazole derivatives such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. These compounds, however, are cephalosporin antibiotics with distinct bicyclic cores and therapeutic applications, unlike the target molecule’s hybrid heterocyclic design .

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in pharmacology.

Chemical Structure and Synthesis

The compound features a complex structure comprising an isoxazole ring, an oxadiazole moiety, and a benzo[d]thiazole segment. This unique combination enhances its potential interactions with biological targets. The synthesis typically involves the cyclization of appropriate precursors under mild conditions to form the isoxazole and oxadiazole rings, followed by coupling with the benzo[d]thiazole derivative.

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazoles and isoxazoles exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains:

CompoundTarget OrganismsActivity
5aStaphylococcus aureusExcellent
5dEscherichia coliGood
5fCandida albicansModerate

These findings suggest that modifications to the isoxazole and oxadiazole rings can enhance antimicrobial activity .

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives. For example, a library of oxadiazole compounds was evaluated for antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colorectal carcinoma). The results indicated significant cytotoxic effects correlated with specific structural modifications:

CompoundCell LineIC50 (µM)
Compound AHeLa10.5
Compound BHCT-11615.2

Molecular docking studies have suggested that these compounds may interact with topoisomerase I, inhibiting its activity and leading to cell death .

The mechanism underlying the biological activities of this compound likely involves its ability to bind to specific enzymes or receptors within the cell. For example, in anticancer applications, it may inhibit key enzymes involved in cell cycle regulation or apoptosis pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the isoxazole or oxadiazole rings can significantly affect potency and selectivity:

  • Position of Substituents : Altering substituents on the aromatic ring can enhance interaction with target proteins.
  • Ring Modifications : Introducing electron-withdrawing or electron-donating groups can improve solubility and bioavailability.

Case Studies

Recent studies have highlighted specific derivatives of this compound that demonstrate enhanced biological activity:

  • Study by Villemagne et al. (2020) : Investigated new oxadiazole compounds as EthR inhibitors with promising pharmacokinetic profiles.
  • Parikh et al. (2020) : Developed substituted 1,2,4-oxadiazoles showing potent anti-tuberculosis activity against resistant strains.

These studies emphasize the importance of structural diversity in optimizing therapeutic efficacy .

Q & A

Basic: What are the common synthetic routes for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide?

The synthesis typically involves multi-step heterocyclic assembly:

Core formation : Start with benzo[d]thiazole-6-carboxylic acid, which is converted to a hydrazide intermediate via reaction with hydrazine hydrate.

Oxadiazole ring closure : React the hydrazide with carbon disulfide or cyanogen bromide under basic conditions (e.g., KOH/EtOH) to form the 1,3,4-oxadiazole ring .

Isoxazole incorporation : Introduce the isoxazol-5-yl moiety via Huisgen cycloaddition or nucleophilic substitution using hydroxylamine hydrochloride and a ketone precursor, followed by cyclization .

Purification : Crystallization from ethanol or column chromatography yields the final product. Key intermediates should be verified via 1H^1H-NMR and IR (e.g., C=O stretch at ~1600–1700 cm1^{-1}) .

Advanced: How can S-alkylation and intramolecular cyclization be optimized to improve synthetic yield?

Optimization strategies include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity during S-alkylation .
  • Catalysis : Add catalytic iodine or triethylamine to accelerate cyclization .
  • Temperature control : Maintain reflux conditions (80–100°C) for 5–10 hours to ensure complete ring closure, monitored by TLC .
  • Stoichiometry : Use 1.2 equivalents of hydrazonoyl chlorides to drive the reaction to completion .
    Yield improvements (up to 80%) are achievable by isolating intermediates (e.g., non-isolable thioether) and minimizing side reactions through inert atmospheres .

Basic: What analytical methods confirm the structure and purity of this compound?

  • Spectroscopic techniques :
    • 1H^1H-NMR: Identify aromatic protons (δ 7.3–8.3 ppm) and amide NH (δ ~11 ppm) .
    • IR: Confirm C=O (1650–1700 cm1^{-1}) and C=N (1600 cm1^{-1}) stretches .
  • Chromatography :
    • HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>98%) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 348 for analogous compounds) .

Advanced: How can molecular docking predict the biological targets of this compound?

  • Software : Use AutoDock Vina or Schrödinger Suite for docking studies .
  • Target selection : Prioritize kinases (e.g., GSK-3β) or enzymes with conserved ATP-binding pockets due to the compound’s heterocyclic motifs .
  • Validation : Compare docking scores (e.g., binding affinity ≤ -8 kcal/mol) with in vitro enzyme inhibition assays (IC50_{50}) .
  • Parameters : Include solvation effects and flexible side chains in the active site to improve accuracy .

Basic: How should researchers address discrepancies in reported anticancer activity data?

  • Assay standardization :
    • Use consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours) .
    • Validate via MTT assays with positive controls (e.g., doxorubicin) .
  • Compound stability : Test degradation under assay conditions (pH 7.4, 37°C) via HPLC to rule out false negatives .
  • Dose-response curves : Calculate IC50_{50} values across multiple replicates to ensure reproducibility .

Advanced: What strategies evaluate the hydrolytic stability of the oxadiazole ring?

  • Accelerated degradation studies :
    • Expose the compound to buffers (pH 1–10) at 40°C for 24–72 hours .
    • Monitor degradation via LC-MS for hydrolyzed products (e.g., carboxylic acid derivatives).
  • Stabilization : Introduce electron-withdrawing groups (e.g., nitro) on the oxadiazole ring to reduce hydrolysis .

Basic: What safety protocols are recommended during synthesis?

  • Handling : Use fume hoods for reactions involving hydrazine or CS2_2 .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Emergency measures : For inhalation, move to fresh air; for skin contact, wash with soap/water .

Advanced: Can DFT calculations predict the compound’s reactivity in nucleophilic substitutions?

  • Methods : Perform B3LYP/6-31G(d) calculations to map electrostatic potential surfaces and identify reactive sites (e.g., oxadiazole C-2 position) .
  • Applications : Predict regioselectivity in reactions with amines or thiols, guiding experimental design .

Basic: How is the compound’s solubility profile determined for in vitro studies?

  • Solvent screening : Test solubility in DMSO (primary solvent), followed by dilution in PBS or cell culture media .
  • UV-Vis spectroscopy : Measure absorbance at λmax_{\text{max}} (e.g., 270 nm) to quantify solubility limits .

Advanced: What metabolomics approaches identify degradation metabolites?

  • LC-HRMS : Use high-resolution mass spectrometry with C18 columns to detect phase I/II metabolites .
  • In silico tools : Employ Meteor (Lhasa Limited) to predict metabolic pathways (e.g., oxidation of isoxazole) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.